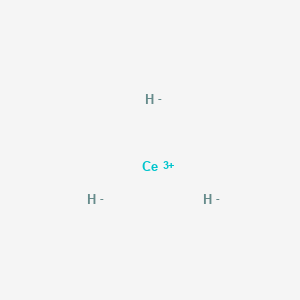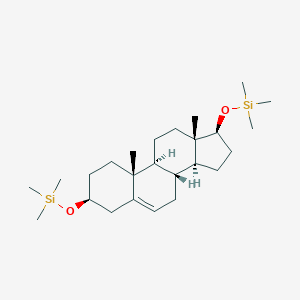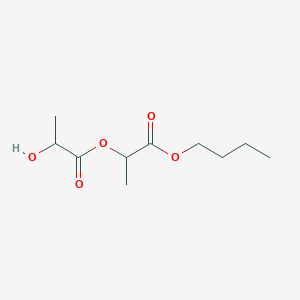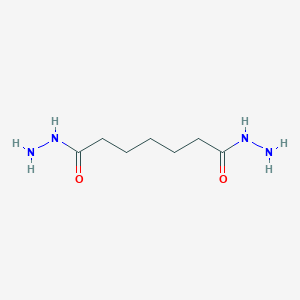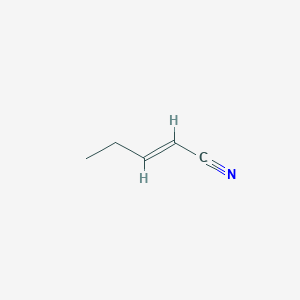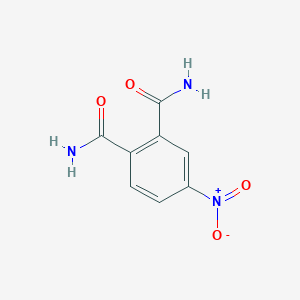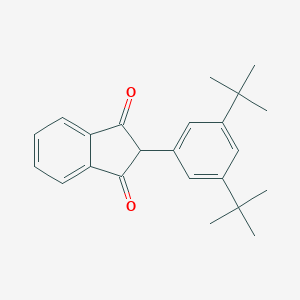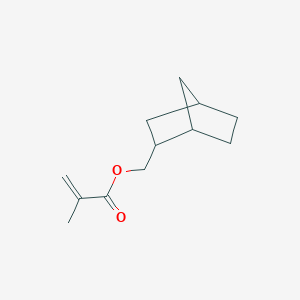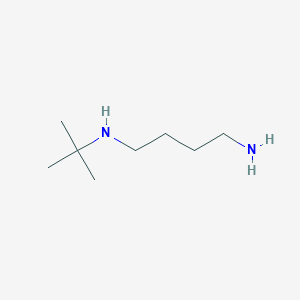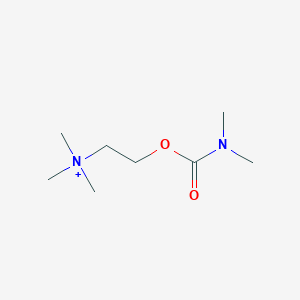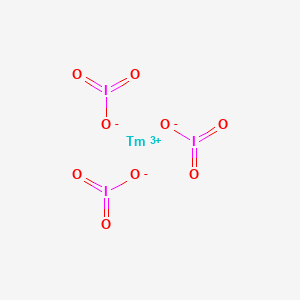
Thulium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a highly stable and water-insoluble compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of Thulium triiodate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria through oxidative stress. Thulium triiodate generates reactive oxygen species (ROS) that cause damage to the cell membrane, DNA, and proteins, leading to cell death.
Biochemische Und Physiologische Effekte
Thulium triiodate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. Thulium triiodate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Thulium triiodate is its stability and water-insolubility, which makes it suitable for use in various lab experiments. However, its limited solubility can also be a limitation, as it may limit its bioavailability and efficacy in certain applications. Additionally, Thulium triiodate is a rare and expensive compound, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for Thulium triiodate research. One potential area of study is its use as a radiation shielding material in nuclear reactors. Thulium triiodate has also shown promise as a luminescent material for optoelectronics and as a potential antimicrobial agent. Further research is needed to fully understand the mechanism of action of Thulium triiodate and its potential applications in various scientific fields.
Conclusion
Thulium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized through various methods and has been investigated for its potential use in organic synthesis, optoelectronics, radiation shielding, and antimicrobial applications. Thulium triiodate generates reactive oxygen species that cause damage to the cell membrane, DNA, and proteins, leading to cell death. It has been shown to have a range of biochemical and physiological effects, including apoptosis induction, bacterial growth inhibition, and antioxidant properties. While Thulium triiodate has several advantages for lab experiments, its limited solubility and high cost can also be limitations. Further research is needed to fully understand the potential applications of Thulium triiodate in various scientific fields.
Synthesemethoden
Thulium triiodate can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and co-precipitation methods. The most common method involves the reaction of Thulium oxide (Tm2O3) with iodine (I2) in the presence of a reducing agent, such as sodium borohydride (NaBH4), to form Thulium triiodate (Tm(IO3)3).
Wissenschaftliche Forschungsanwendungen
Thulium triiodate has been extensively studied for its potential use in various scientific research applications. It has been used as a catalyst in organic synthesis, a luminescent material in optoelectronics, and a potential candidate for radiation shielding in nuclear reactors. Thulium triiodate has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
14723-97-8 |
|---|---|
Produktname |
Thulium triiodate |
Molekularformel |
I3O9Tm |
Molekulargewicht |
693.64 g/mol |
IUPAC-Name |
thulium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Tm/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
BSUUCDACXQTNMW-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |
Andere CAS-Nummern |
14723-97-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



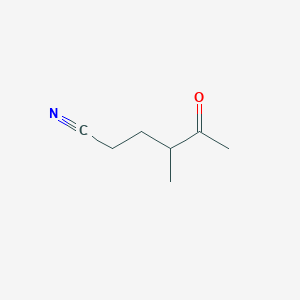
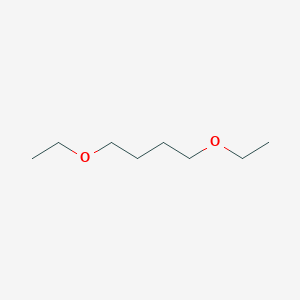
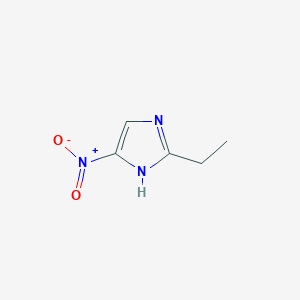
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)
